molecular formula C20H25BO3 B2370741 3-Benzyloxy-2-methylphenylboronic acid pinacol ester CAS No. 2377606-95-4

3-Benzyloxy-2-methylphenylboronic acid pinacol ester

Cat. No.: B2370741
CAS No.: 2377606-95-4
M. Wt: 324.23
InChI Key: KXMJQTLMBOOCKY-UHFFFAOYSA-N
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Description

3-Benzyloxy-2-methylphenylboronic acid pinacol ester is a boronic acid derivative commonly used in scientific research and industrial applications due to its unique physical and chemical properties. This compound is particularly valuable in organic synthesis, especially in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Mechanism of Action

Target of Action

The primary target of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester, also known as a boronate ester, is the formation of carbon-carbon (C-C) bonds . This compound is used in metal-catalyzed C-C bond formation reactions, such as the Suzuki–Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester moiety is transformed into other functional groups, leading to the formation of new C-C, C-O, C-N, C-X, or C-H bonds at stereogenic centers . This transformation can occur through either a stereoretentive or a stereoinvertive pathway .

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups .

Pharmacokinetics

It’s known that the compound’s stability and solubility can be influenced by the presence of certain salts . For instance, the compound can be converted to a mixture of the R-BF3K salt and pinacol under certain conditions .

Result of Action

The result of the compound’s action is the formation of new C-C bonds, which is a crucial step in many organic synthesis reactions . The compound’s ability to form these bonds under mild and functional group tolerant conditions makes it a valuable tool in the field of organic chemistry .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . The rate of hydrolysis of boronic pinacol esters, for instance, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability must be considered in the context of these environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2-methylphenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2-methylphenylboronic acid with pinacol in the presence of a Lewis acid catalyst such as magnesium sulfate (MgSO4). The reaction conditions are generally mild, making the process efficient and environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and automated processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-2-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenolic derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: It participates in nucleophilic substitution reactions, often forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions include various substituted phenylboronic esters, phenols, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Benzyloxy-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.

    Biology: This compound is used in the development of boron-containing drugs and drug delivery systems.

    Industry: It is employed in the synthesis of various biologically active compounds and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-methylphenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester
  • 2-Aminophenylboronic acid pinacol ester

Uniqueness

3-Benzyloxy-2-methylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which enhances its reactivity and stability in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-3-phenylmethoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-17(21-23-19(2,3)20(4,5)24-21)12-9-13-18(15)22-14-16-10-7-6-8-11-16/h6-13H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMJQTLMBOOCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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